molecular formula C20H19N3O B5866326 1-(9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE

1-(9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE

Cat. No.: B5866326
M. Wt: 317.4 g/mol
InChI Key: OFBADXKDXJORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone is a complex organic compound belonging to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-benzyl-2-methylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-18(24)19-14(2)21-20-22(13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23(19)20/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBADXKDXJORDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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